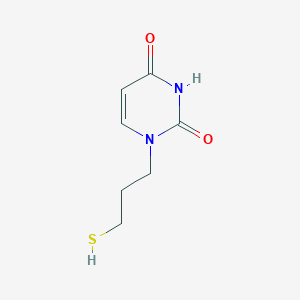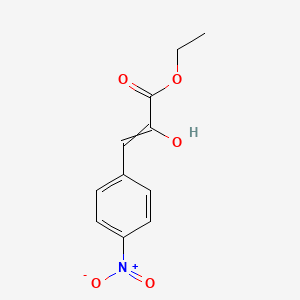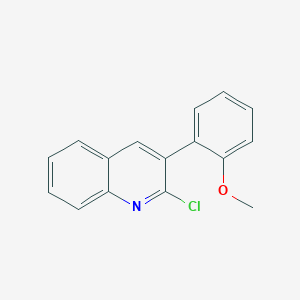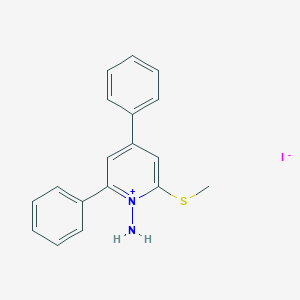
Nitrosoalanylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrosoalanylalanine is a compound characterized by the presence of a nitroso group (-NO) attached to an alanylalanine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nitrosoalanylalanine typically involves the nitrosation of alanylalanine. This process can be achieved by reacting alanylalanine with nitrous acid (HNO2) under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group. Common reagents used in this process include sodium nitrite (NaNO2) and hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pH, and reagent concentrations, which are crucial for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Nitrosoalanylalanine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroalanylalanine
Reduction: Aminoalanylalanine
Substitution: Various substituted alanylalanine derivatives
Wissenschaftliche Forschungsanwendungen
Nitrosoalanylalanine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other nitroso compounds.
Biology: Studied for its potential role in cellular signaling and as a probe for studying nitrosative stress.
Medicine: Investigated for its potential therapeutic applications, including its role as a nitric oxide donor.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of nitrosoalanylalanine involves the release of nitric oxide (NO), a key signaling molecule in various biological processes. Nitric oxide can interact with molecular targets such as guanylate cyclase, leading to the activation of cyclic guanosine monophosphate (cGMP) pathways. This activation can result in various physiological effects, including vasodilation and modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nitrosoarginine
- Nitrosocysteine
- Nitrosoglutathione
Uniqueness
Nitrosoalanylalanine is unique due to its specific alanylalanine backbone, which imparts distinct chemical and biological properties. Compared to other nitroso compounds, this compound may exhibit different reactivity and stability, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
85514-00-7 |
|---|---|
Molekularformel |
C6H11N3O4 |
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
(2S)-2-[2-(2-oxohydrazinyl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C6H11N3O4/c1-3(8-9-13)5(10)7-4(2)6(11)12/h3-4H,1-2H3,(H,7,10)(H,8,13)(H,11,12)/t3?,4-/m0/s1 |
InChI-Schlüssel |
GJCIODVHMSABON-BKLSDQPFSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)C(C)NN=O |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)O)NN=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-Phenylethyl)amino]alanine](/img/structure/B14426472.png)

![6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one](/img/structure/B14426478.png)
![7-Bromo-1,4-dithiaspiro[4.4]non-6-ene](/img/structure/B14426489.png)
![Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate](/img/structure/B14426494.png)




![4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14426510.png)


